Methyl 5-acetamidothiazole-2-carboxylate
CAS No.: 98276-95-0
Cat. No.: VC8336409
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98276-95-0 |
|---|---|
| Molecular Formula | C7H8N2O3S |
| Molecular Weight | 200.22 g/mol |
| IUPAC Name | methyl 5-acetamido-1,3-thiazole-2-carboxylate |
| Standard InChI | InChI=1S/C7H8N2O3S/c1-4(10)9-5-3-8-6(13-5)7(11)12-2/h3H,1-2H3,(H,9,10) |
| Standard InChI Key | IYDACOZVKKNQEF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CN=C(S1)C(=O)OC |
| Canonical SMILES | CC(=O)NC1=CN=C(S1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 5-acetamidothiazole-2-carboxylate (CAS: 1170060-19-1) belongs to the thiazole family, a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. Its molecular formula is , with a molecular weight of 212.22 g/mol. The compound’s structure comprises:
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A thiazole ring (positions 1–5) with a methyl ester group at position 2.
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An acetamide substituent (-NHCOCH) at position 5.
The ester and acetamide functionalities enhance its solubility in polar organic solvents, such as methanol and dimethyl sulfoxide (DMSO), while the aromatic thiazole ring contributes to its stability and reactivity in substitution reactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis of methyl 5-acetamidothiazole-2-carboxylate typically involves a multi-step protocol starting from thiourea and ethyl 2-chloroacetoacetate. A representative method, adapted from Evren et al. (2024) , proceeds as follows:
Step 1: Formation of 2-Amino-5-methylthiazole-4-carboxylate
Ethyl 2-chloroacetoacetate reacts with thiourea in tetrahydrofuran (THF) under reflux to yield 2-amino-5-methylthiazole-4-carboxylate. This step exploits the Hantzsch thiazole synthesis mechanism, where the chloroacetate derivative cyclizes with thiourea to form the thiazole core .
Step 2: Acetylation with 2-Chloroacetyl Chloride
The amino group of the thiazole intermediate is acetylated using 2-chloroacetyl chloride in the presence of triethylamine (TEA). This reaction, conducted at 0°C, produces 2-chloro-N-(thiazol-2-yl)acetamide derivatives .
Reaction Conditions and Yield Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions involving thiourea and chloroacetate derivatives require reflux (8 hours) for complete cyclization .
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Solvent Choice: THF and acetone are preferred for their ability to dissolve intermediates while minimizing side reactions .
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Purification: Recrystallization from ethanol or aqueous methanol removes unreacted starting materials .
A representative synthesis reported a 96% yield for the hydrolysis of methyl 2-acetamidothiazole-5-carboxylate to its carboxylic acid derivative, demonstrating the efficiency of this route .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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δ 2.18 ppm (s, 3H): Methyl group of the acetamide (-COCH).
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δ 3.98–4.24 ppm (q, 2H): Methylene protons of the ester (-COOCH).
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δ 8.05 ppm (s, 1H): Thiazole ring proton at position 4.
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δ 12.51–12.85 ppm (brs, 1H): N-H proton of the acetamide group.
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δ 14.65–17.55 ppm: Aliphatic carbons (methyl groups).
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δ 114.24–168.35 ppm: Aromatic and carbonyl carbons (thiazole ring, ester, and acetamide).
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion peak at m/z 213.0432 [M + H]+, consistent with the molecular formula .
Physicochemical and Pharmacokinetic Properties
Physicochemical Profiling
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Topological Polar Surface Area (TPSA): 113.35–165.43 Ų (suggesting high solubility in polar solvents) .
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Melting Point: 206–207°C (for structurally analogous compounds) .
ADME Predictions
Density Functional Theory (DFT) calculations and ADME modeling suggest:
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